

Preclinical Profile of MBX-2982: A GPR119 Agonist in Rodent Models of Diabetes

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Compound of Interest

Compound Name: MBX-2982

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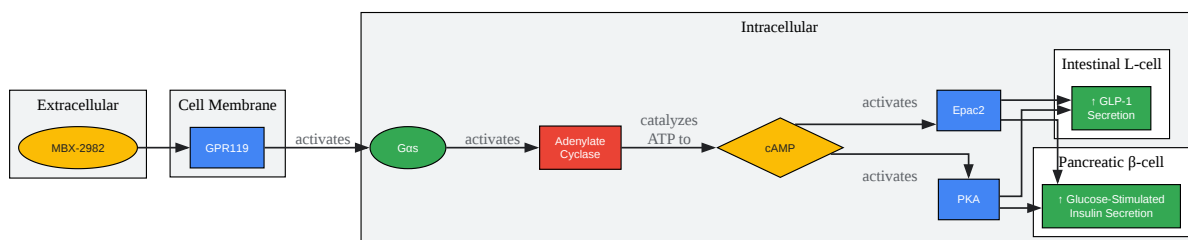
An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MBX-2982 is a potent and selective, orally available agonist of the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells, making it a promising therapeutic target for type 2 diabetes.[3] Activation of GPR119 has been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[3] This dual mechanism of action offers the potential for improved glycemic control and preservation of β -cell health.[1][4] This technical guide provides a comprehensive overview of the preclinical studies of **MBX-2982** in various rodent models of diabetes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: GPR119 Signaling

MBX-2982 exerts its therapeutic effects by activating the GPR119 receptor, a G α s-coupled receptor.[3] Upon binding of **MBX-2982**, GPR119 initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels.[3] In pancreatic β -cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, this signaling pathway promotes the secretion of GLP-1.



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Figure 1: MBX-2982 signaling pathway via GPR119 activation.

Efficacy in Rodent Models of Diabetes

Preclinical studies in various rodent models have demonstrated the therapeutic potential of **MBX-2982** in improving glycemic control. These studies have consistently shown its ability to lower blood glucose levels, enhance insulin secretion, and increase incretin hormone levels.

Oral Glucose Tolerance Tests (OGTT)

Oral glucose tolerance tests are a standard method to assess the body's ability to handle a glucose load. In these studies, **MBX-2982** has been shown to significantly reduce glucose excursion.

Table 1: Summary of OGTT Data in Rodent Models

Animal Model	Dose of MBX-2982 (mg/kg)	Key Findings	Reference
Normal KM Mice	3, 10, 30	Dose-dependent reduction in blood glucose at each time point of the OGTT.	[5]
C57BL/6J Mice	Not Specified	Improved glycemic control, especially when co-administered with sitagliptin (a DPP-IV inhibitor).	[3]
Rats	Not Specified	Acutely lowered glucose excursion and increased plasma GLP-1 and GIP.	[3]

Studies in Diabetic Rodent Models

The efficacy of **MBX-2982** has also been evaluated in genetic and diet-induced models of type 2 diabetes.

Table 2: Effects of **MBX-2982** in Diabetic Rodent Models

Animal Model	Treatment Duration	Dose of MBX-2982 (mg/kg)	Key Findings	Reference
KK-Ay Mice	4 weeks	10, 30	- Significantly reduced fasting blood glucose and triglycerides.- Remarkably increased serum insulin.- Significant reduction in the area under the glucose curve at 30 mg/kg.	[5]
High Fat Fed Mice	Chronic Treatment	Not Specified	Delayed onset of diabetes.	[3]

Incretin Hormone Secretion

A key mechanism of **MBX-2982** is its ability to stimulate the release of incretin hormones.

Table 3: Effects of **MBX-2982** on Incretin Hormones in Rodents

Animal Model	Dose of MBX-2982 (mg/kg)	Key Findings	Reference	:---	:---	:---	:---	:--
C57BL/6 Mice	10	Increased plasma GLP-1 levels without a glucose load, indicating glucose-independent GLP-1 secretion.	[[2][6]	Rats	Not Specified	Acutely increased plasma GLP-1 and GIP during an OGTT.	[[3]	

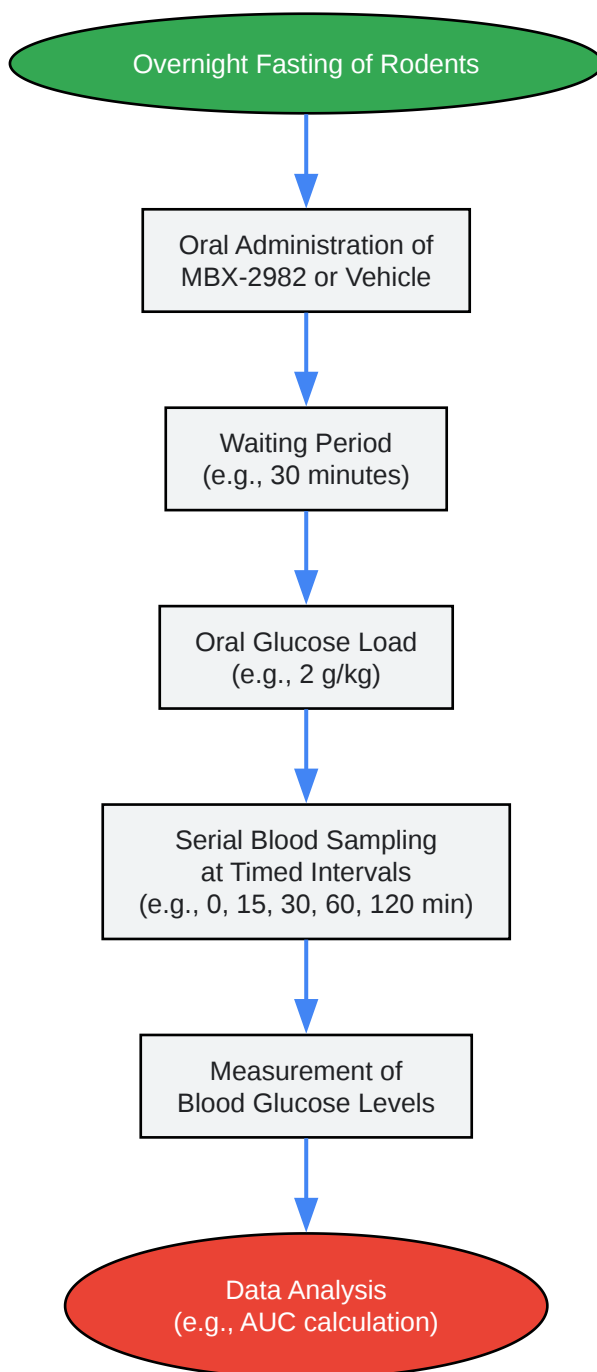
Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of **MBX-2982** in rodent models.

Animal Models

- Normal Mice: Kunming (KM) mice and C57BL/6 mice are commonly used to assess the acute effects of **MBX-2982** on glucose tolerance and incretin secretion.[\[5\]](#)[\[6\]](#)
- Diabetic Mice:
 - KK-Ay Mice: This is a model of genetic obesity, hyperglycemia, and insulin resistance.[\[5\]](#)
 - High-Fat Diet-Induced Obese (DIO) Mice: This model mimics the development of type 2 diabetes due to dietary factors.[\[3\]](#)

Oral Glucose Tolerance Test (OGTT) Protocol



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